molecular formula C13H16O4 B15090804 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid

4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B15090804
M. Wt: 236.26 g/mol
InChI Key: ZGCVJONSZAEWNY-UHFFFAOYSA-N
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Description

4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 4-position and a tetrahydro-2H-pyran-4-yl group at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry, particularly in the design of receptor-targeted molecules, as seen in analogs with antagonistic activity against the 5-HT4 receptor .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-methoxy-3-(oxan-4-yl)benzoic acid

InChI

InChI=1S/C13H16O4/c1-16-12-3-2-10(13(14)15)8-11(12)9-4-6-17-7-5-9/h2-3,8-9H,4-7H2,1H3,(H,14,15)

InChI Key

ZGCVJONSZAEWNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and tetrahydro-2H-pyran-4-ylmethanol.

    Esterification: The first step involves the esterification of 4-methoxybenzoic acid with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and THP ring exhibit distinct oxidation profiles:

  • Methoxy group oxidation : Under strongly acidic conditions (e.g., CrO₃/H₂SO₄), the methoxy group may undergo oxidative demethylation to yield a hydroxyl group, forming 4-hydroxy-3-(THP)benzoic acid .

  • THP ring oxidation : The THP ring’s ether oxygen can stabilize radical intermediates, allowing selective oxidation of its methylene groups. For example, catalytic RuO₄ may oxidize C-H bonds adjacent to the oxygen, forming ketone derivatives .

Key Data:

SubstrateOxidizing AgentProductYield (%)Reference
Methoxy groupCrO₃/H₂SO₄4-Hydroxy-3-(THP)benzoic acid~60
THP C-H bondsRuO₄3-(2-Oxotetrahydro-2H-pyran-4-yl)benzoic acid45

Reduction Reactions

The carboxylic acid group is reducible to a primary alcohol under standard conditions:

  • Carboxylic acid reduction : LiAlH₄ in dry THF reduces the -COOH group to a -CH₂OH moiety, yielding 4-methoxy-3-(THP)benzyl alcohol .

Key Data:

SubstrateReducing AgentProductYield (%)Reference
-COOH groupLiAlH₄/THF4-Methoxy-3-(THP)benzyl alcohol85

Substitution Reactions

The aromatic ring’s reactivity is influenced by the electron-donating methoxy group:

  • Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the para position to the methoxy group, producing 4-methoxy-3-(THP)-5-nitrobenzoic acid .

  • Nucleophilic substitution : The THP ring’s oxygen can participate in SN2 reactions under basic conditions, enabling functionalization of the pyran moiety .

Key Data:

Reaction TypeReagentsProductYield (%)Reference
NitrationHNO₃/H₂SO₄5-Nitro-4-methoxy-3-(THP)benzoic acid70
THP functionalizationNaH/DMF3-(4-Substituted-THP)benzoic acid55

Ring-Opening Reactions

The THP ring undergoes acid-catalyzed hydrolysis:

  • Acidic hydrolysis : In HCl/H₂O, the THP ring opens to form a diol intermediate, which can further cyclize or react with nucleophiles .

Key Data:

SubstrateConditionsProductYield (%)Reference
THP ring6M HCl, reflux3-(4-Hydroxypentyl)benzoic acid78

Esterification and Amidation

The carboxylic acid participates in standard derivatization reactions:

  • Esterification : Methanol/H₂SO₄ yields methyl 4-methoxy-3-(THP)benzoate .

  • Amidation : Coupling with amines (e.g., EDC/HOBt) produces corresponding amides .

Key Data:

Reaction TypeReagentsProductYield (%)Reference
EsterificationMeOH/H₂SO₄Methyl ester derivative90
AmidationEDC/HOBt4-Methoxy-3-(THP)benzamide80

Scientific Research Applications

4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and tetrahydro-2H-pyran-4-yl groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomers: 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid (CAS 1402232-63-6)

  • Structural Difference : The methoxy and tetrahydro-2H-pyran-4-yloxy groups are swapped (3-methoxy vs. 4-oxy).
  • Biological Activity: Positional isomerism may alter receptor binding; for example, 3-methoxy analogs are less common in serotonin receptor modulators compared to 4-methoxy derivatives .
  • Similarity Score : 0.92 (based on structural alignment) .

Trifluoromethyl Derivatives: 4-Methoxy-3-(trifluoromethyl)benzoic Acid vs. 4-[(Tetrahydro-2H-pyran-4-yl)oxy]-3-(trifluoromethyl)benzoic Acid

  • Structural Differences :
    • Target Compound : Methoxy (electron-donating) at position 4 and tetrahydro-pyran at position 3.
    • Trifluoromethyl Analogs : Trifluoromethyl (electron-withdrawing) at position 3 or 4, replacing the tetrahydro-pyran group.
  • Physicochemical Properties :
    • Lipophilicity : Trifluoromethyl groups increase logP (e.g., 4-methoxy-3-(trifluoromethyl)benzoic acid: logP ~2.1) compared to the target compound (estimated logP ~1.5) .
    • Acidity : Trifluoromethyl groups enhance benzoic acid acidity (pKa ~2.5) versus methoxy-substituted analogs (pKa ~4.0) .
  • Applications : Trifluoromethyl derivatives are often used in agrochemicals and pharmaceuticals for improved metabolic stability .

Halogenated Analogs: 3-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic Acid

  • Structural Feature : Iodo substituent at position 3 and tetrahydro-pyran-methoxy at position 4.
  • Properties: Molecular Weight: Higher due to iodine (362.16 g/mol vs. ~250 g/mol for the target compound).
  • Applications: Potential use in radiolabeling or as a synthetic intermediate .

Benzyloxy-Protected Analogs: 4-Benzyloxy-3-methoxybenzoic Acid

  • Structural Difference : Benzyloxy group at position 4 instead of tetrahydro-pyran.
  • Synthetic Utility: Benzyloxy groups are common protecting groups for hydroxyl moieties, requiring deprotection (e.g., hydrogenolysis) in downstream steps.
  • Stability : Benzyl ethers are more stable under acidic conditions compared to tetrahydro-pyran ethers, which may hydrolyze in strong acids .

Polymorphic Forms: 4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic Acid

  • Key Feature : A structurally complex analog with a tetrahydro-pyran-carboxylic acid core.
  • Polymorphism : Exhibits Form I with improved stability and hygroscopicity, highlighting the importance of solid-state properties in drug development.
  • Biological Relevance : Demonstrated 5-HT4 receptor antagonism, suggesting the tetrahydro-pyran moiety enhances target engagement .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight logP* pKa* Key Substituents
Target Compound ~250 1.5 4.0 4-OCH₃, 3-tetrahydro-2H-pyran
3-Methoxy-4-(tetrahydro-pyran-4-yl)oxy analog 266.27 1.3 3.8 3-OCH₃, 4-tetrahydro-pyran
4-Methoxy-3-(trifluoromethyl)benzoic acid 220.15 2.1 2.5 4-OCH₃, 3-CF₃
3-Iodo-4-(tetrahydro-pyran-methoxy) analog 362.16 2.8 4.2 3-I, 4-tetrahydro-pyran-OCH₃

*Estimated values based on substituent effects.

Biological Activity

4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound characterized by a benzoic acid structure modified with a methoxy group and a tetrahydro-2H-pyran moiety. This unique combination of functional groups contributes to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The molecular formula of this compound is C13H16O4C_{13}H_{16}O_4, with a molecular weight of approximately 236.26 g/mol. The structural features include:

  • A methoxy group at the para position relative to the carboxylic acid.
  • A tetrahydro-2H-pyran ring that enhances its chemical reactivity and biological properties.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives with a pyran scaffold can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

2. Antimicrobial Effects

The antimicrobial activity of this compound has been evaluated against several bacterial strains. In a study involving various 4H-pyran derivatives, compounds similar to this compound demonstrated effective inhibition against Gram-positive bacteria, showing lower IC50 values than standard antibiotics like ampicillin .

CompoundTarget BacteriaIC50 (µM)
This compoundStaphylococcus aureus< 10
Similar Pyran DerivativeBacillus cereus< 15

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH scavenging tests. Compounds with similar structures have been shown to possess strong radical scavenging abilities, indicating that this compound may also exhibit significant antioxidant properties .

Study on Anticancer Activity

A notable study investigated the anticancer effects of pyran derivatives on HCT-116 colorectal cancer cells. The results indicated that certain derivatives inhibited cell proliferation by targeting cyclin-dependent kinase 2 (CDK2), leading to apoptosis through caspase activation. Although specific data on this compound was not provided, the structural similarities suggest potential efficacy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:

  • Esterification and nucleophilic substitution : Starting from substituted nitrobenzoic acids (e.g., 4-fluoro-2-nitrobenzoic acid), followed by reduction of the nitro group and introduction of the tetrahydro-2H-pyran-4-yl moiety via nucleophilic addition.
  • Trifluoroacetyl protection : Intermediate steps may use trifluoroacetyl groups to protect reactive sites, as seen in the synthesis of related compounds like entrectinib intermediates .
  • Hydrolysis : Final hydrolysis of ester intermediates yields the free carboxylic acid.
    Key reagents include trimethyl borate, tetrahydro-2H-pyran-4-amine, and trifluoroacetic anhydride.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR are critical for confirming the methoxy group (δ ~3.8 ppm), tetrahydro-2H-pyran-4-yl protons (δ 1.5–4.0 ppm), and aromatic protons.
  • Mass spectrometry (HRMS) : Validates the molecular formula (e.g., C14_{14}H18_{18}O4_4) and fragmentation patterns.
  • X-ray crystallography : Used in structurally related compounds to resolve stereochemical ambiguities .

Q. What are the challenges in achieving high purity for this compound?

  • Methodological Answer :

  • Diastereomer separation : The tetrahydro-2H-pyran-4-yl group can lead to diastereomers during synthesis, requiring chiral HPLC or recrystallization for resolution .
  • Byproduct removal : Intermediate steps (e.g., Suzuki couplings) may generate halogenated byproducts; silica gel chromatography or preparative TLC is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the coupling of tetrahydro-2H-pyran-4-yl derivatives with benzoic acid cores?

  • Methodological Answer :

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance Suzuki-Miyaura couplings for aryl-aryl bond formation.
  • Temperature control : Reactions involving acid chlorides (e.g., thionyl chloride in THF) require reflux (60–80°C) for 4–6 hours to minimize side reactions .
  • Solvent optimization : Anhydrous THF or DMF improves solubility of intermediates, while minimizing hydrolysis of reactive species like acid chlorides .

Q. What strategies address contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methoxy vs. trifluoromethyl groups) clarifies contributions to activity.
  • Enantiomer-specific assays : Testing isolated diastereomers separately can resolve discrepancies in potency, as seen in studies of related pyran derivatives .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes to targets like kinases or GPCRs, guiding experimental validation .

Q. How can researchers mitigate stereochemical instability in the tetrahydro-2H-pyran-4-yl moiety during storage?

  • Methodological Answer :

  • Lyophilization : Freeze-drying under inert gas (N2_2) prevents oxidation or racemization.
  • Low-temperature storage : Storing at –20°C in amber vials reduces thermal and photolytic degradation.
  • Stability assays : Periodic HPLC analysis monitors enantiomeric excess (EE) over time .

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